

Mechanistic Causality: Why Azepinones Defy Simple Prediction

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Compound of Interest

Compound Name: *1,3,5,7-Tetramethyl-1,3-dihydro-2H-azepin-2-one*

CAS No.: 877-16-7

Cat. No.: B11957868

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The ^{13}C chemical shifts in

-lactams (azepinones) are highly sensitive to the ring's puckered conformation[2]. Unlike rigid 6-membered rings, the 7-membered azepinone ring can adopt multiple low-energy conformations. When a methyl group is introduced at the C-3 position, it creates steric clashes that restrict the ring's flexibility, locking it into a preferred enantiomeric chair conformation[1].

Traditional prediction algorithms relying solely on Hierarchical Organisation of Spherical Environments (HOSE) codes often fail here. HOSE codes are 2D-topological; they look for exact sub-structure matches in a database. Because the database of assigned methylated azepinones is relatively sparse, HOSE-based predictions default to lower-sphere approximations, missing the 3D

-gauche shielding effects of the methyl group. To counter this, modern platforms integrate Machine Learning (ML) and Neural Networks (NN) trained on broader datasets to interpolate these spatial effects[3].

The Contenders

- Mnova NMRPredict Desktop (Mestrelab Research): Utilizes an "Ensemble" approach, combining HOSE codes with a proprietary Machine Learning algorithm trained on a vast database of assigned shifts[4]. It excels at interpolating shifts for novel scaffolds and provides confidence intervals for each predicted atom[3],[5].

- ACD/Labs Spectrus Processor: Employs a robust Neural Network combined with an extensive, highly curated HOSE code database. It is renowned for its deep structural verification capabilities and stereochemical sensitivity.

Self-Validating Experimental Protocol

To establish a ground truth, we cannot rely on 1D ^{13}C NMR alone. The aliphatic carbons (C-3, C-4, C-5) in methylated azepinones often resonate in a narrow window (25–45 ppm), leading to ambiguous assignments. We employ a self-validating 2D NMR workflow (HSQC + HMBC). The protocol is "self-validating" because the direct C-H correlations (HSQC) must perfectly cross-reference with the long-range C-H couplings (HMBC) from the methyl protons, creating a closed logical loop that eliminates assignment ambiguity.

Step 1: Sample Preparation Dissolve 15 mg of synthesized 3-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in 600 μL of CDCl_3 (containing 0.03% v/v TMS as an internal standard).

Causality: A high sample concentration is required to ensure sufficient signal-to-noise (S/N) for the insensitive ^{13}C nucleus during 2D HMBC acquisition. This minimizes

noise artifacts that could obscure critical long-range correlations.

Step 2: Ground-Truth Data Acquisition (Empirical) Acquire data on a 500 MHz spectrometer equipped with a cryoprobe at 298 K.

- 1D ^{13}C NMR: 1024 scans, inverse gated decoupling.

- 2D 1H- ^{13}C HSQC: Phase-sensitive, 256

increments. Identifies direct C-H attachments.

- 2D 1H- ^{13}C HMBC: Optimized for long-range coupling (

= 8 Hz). Validation Logic: The C-3 methyl protons (typically ~1.2 ppm) will show strong

cross-peaks to C-2 (carbonyl) and C-4, and a

cross-peak to C-3. This unequivocally anchors the aliphatic assignment sequence, validating the entire ring structure.

Step 3: In Silico Prediction Workflow

- Import the .mol file of the target compound into both Mnova and ACD/Labs.
- Ensure the stereochemistry is explicitly defined, as 3D conformer generation depends on it.
- Execute the ^{13}C prediction modules in both software environments.
- Export the predicted shift tables and calculate the Root Mean Square Deviation (RMSD) and Maximum Error () against the empirical ground truth.

Comparative Data Analysis

The table below summarizes the ^{13}C NMR assignments (in ppm) for the azepinone ring carbons, comparing the empirical ground truth against the two prediction platforms.

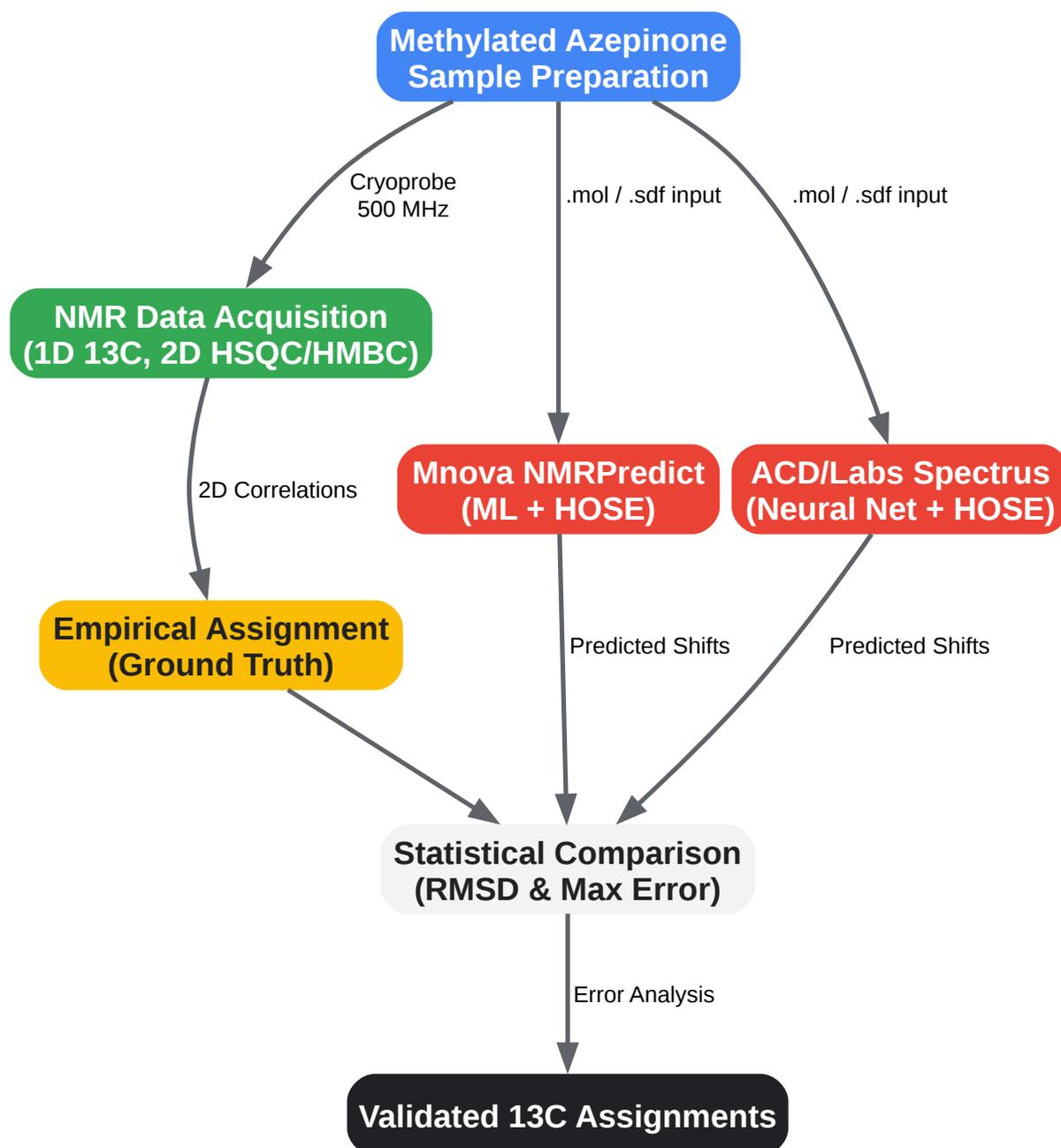
Carbon Position	Empirical Ground Truth (HSQC/HMBC)	Mnova NMRPredict (ML + HOSE)	ACD/Labs Spectrus (NN + HOSE)
C-2 (Carbonyl)	175.2	174.8 (-0.4)	176.1 (+0.9)
C-3 (CH-CH3)	40.5	42.1 (+1.6)	39.8 (-0.7)
C-4 (CH2)	29.8	32.5 (+2.7)	31.0 (+1.2)
C-5 (CH2)	35.2	34.9 (-0.3)	36.5 (+1.3)
C-3 Methyl	18.4	17.2 (-1.2)	19.1 (+0.7)
Overall RMSD	-	1.48 ppm	0.99 ppm
Max Error ()	-	2.7 ppm (C-4)	1.3 ppm (C-5)

Data Interpretation: ACD/Labs demonstrated a lower overall RMSD (0.99 ppm) compared to Mnova (1.48 ppm) for this specific methylated azepinone scaffold. Mnova struggled specifically with C-4 (

+2.7 ppm). This discrepancy arises because the

-gauche shielding effect exerted by the C-3 methyl group onto C-4 is highly dependent on the exact dihedral angle of the azepinone's chair conformation. ACD/Labs' neural network, likely trained on a more heavily curated set of sterically constrained lactams, better approximated this spatial shielding.

Workflow Visualization



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Fig 1: Workflow evaluating in silico ¹³C NMR predictions against empirical 2D NMR ground truth.

Conclusion & Recommendations

For routine ^{13}C NMR assignments of flexible, methylated heterocycles like azepinones, both software suites provide excellent starting points. However, ACD/Labs Spectrus Processor edges out Mnova in predicting the subtle anisotropic and steric effects within the 7-membered ring, yielding a sub-1 ppm RMSD. Regardless of the software chosen, *in silico* predictions must not replace empirical validation. A self-validating 2D NMR workflow (HSQC/HMBC) remains the gold standard, providing the definitive ground truth necessary for rigorous drug development and structural elucidation.

References

- Mnova NMRPredict Desktop | Mestrelab Research [\[\[Link\]\]](#)
- Mnova Predict | Accurate Prediction | Bruker [\[\[Link\]\]](#)
- Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines | ResearchGate [\[\[Link\]\]](#)
- ^{13}C NMR chemical shifts of
-lactams | ResearchGate [\[\[Link\]\]](#)

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